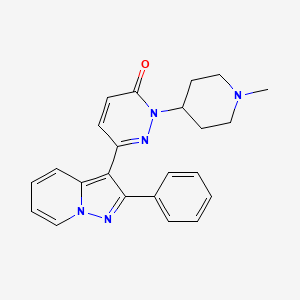

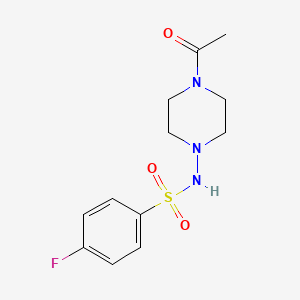

![molecular formula C26H40O2 B1674086 (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene CAS No. 174627-50-0](/img/structure/B1674086.png)

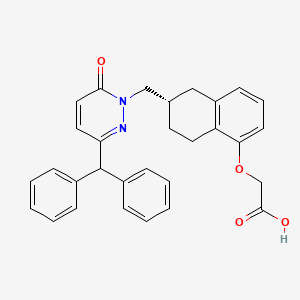

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Vue d'ensemble

Description

This compound is a synthetic cannabinoid . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C25H38O3 . The structure includes a benzochromene ring system, with various functional groups attached .Physical And Chemical Properties Analysis

The molecular weight of this compound is 386.5674 g/mol . Further physical and chemical properties aren’t provided in the available resources.Applications De Recherche Scientifique

Analgesic Applications

L-759,633 has been identified as a cannabinoid agonist with a high affinity for the CB2 receptor . Its analgesic properties have been explored in various models of pain, including neuropathic pain. Studies have shown that L-759,633 can exert dose-dependent analgesic effects, which are comparable to or even exceed the efficacy of traditional pain medications like pregabalin in certain models .

Anti-inflammatory Effects

The compound’s strong activity at the CB2 receptor also lends it potent anti-inflammatory properties . This has implications for the treatment of chronic inflammatory conditions, where L-759,633 could potentially modulate immune responses and provide therapeutic relief.

Neuroscience Research

In the field of neuroscience, L-759,633’s role as a CB2 receptor agonist is significant due to the receptor’s presence in the peripheral nervous system . Research in this area could lead to a better understanding of how cannabinoid receptors influence neurological functions and pathologies.

Pharmacological Research

L-759,633 serves as a tool in pharmacological research to understand the differential activation of cannabinoid receptors. Its selectivity for CB2 over CB1 receptors helps in dissecting the roles of these receptors in various physiological processes .

Cannabinoid Receptor Research

As a selective agonist, L-759,633 is used to study the endocannabinoid system, particularly the CB2 receptor’s role in health and disease. It aids in the development of new drugs targeting these receptors for conditions like pain, inflammation, and possibly even metabolic disorders .

Medical Research Applications

L-759,633 has been investigated for its potential anti-cancer effects. Studies suggest that it may affect cell proliferation, clonogenicity, and apoptosis in cancer cell lines, indicating a possible role in cancer therapy .

Mécanisme D'action

Target of Action

L-759,633 is a cannabinoid agonist that primarily targets the CB2 receptor . The CB2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in the immune system .

Mode of Action

L-759,633 acts as a fairly selective agonist for the CB2 receptor, with a selectivity of 163x for CB2 over CB1 . It binds to the CB2 receptor and triggers a response, leading to various physiological effects.

Biochemical Pathways

Upon binding to the CB2 receptor, L-759,633 inhibits the production of cyclic AMP (cAMP) stimulated by forskolin . This inhibition occurs in cells transfected with CB2 or CB1 receptors . The reduction in cAMP levels can influence various downstream signaling pathways, leading to changes in cellular functions.

Result of Action

L-759,633 produces effects similar to other cannabinoid agonists, such as analgesia . Due to its weak activity at the cb1 receptor, it has little or no sedative or psychoactive effects . It also has a relatively strong anti-inflammatory effect due to its strong activity at the CB2 receptor . In a study, L-759,633 demonstrated a dose-dependent analgesic effect in a rat model of neuropathic pain .

Propriétés

IUPAC Name |

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFMHSFGODDLKI-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

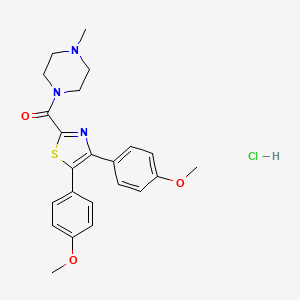

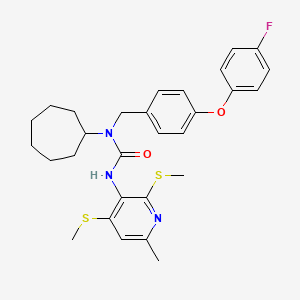

![4-[(E)-3-[[2-[[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)

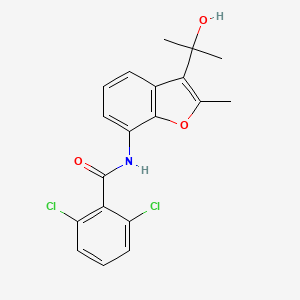

![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)

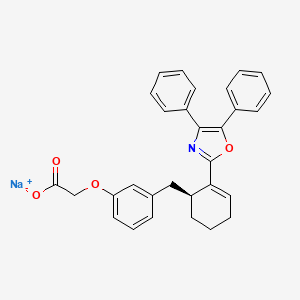

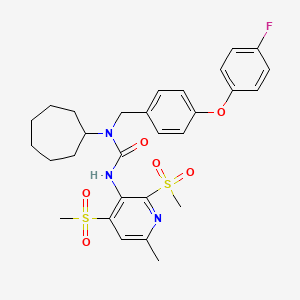

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)